(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate
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Overview
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves multiple steps, typically starting with the preparation of the benzo[de]isoquinolin-2-yl intermediate. This intermediate is then reacted with 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and environmental research
Mechanism of Action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinolin-2-yl derivatives: These compounds share a similar core structure but differ in functional groups.
Benzimidazole derivatives: Compounds with variations in the benzimidazole ring structure.
Uniqueness
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is unique due to its combined structural features, which provide distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
708239-95-6 |
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Molecular Formula |
C19H11N3O6S |
Molecular Weight |
409.37 |
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C19H11N3O6S/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)28-29(26,27)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25) |
InChI Key |
IPLIMSQUCMZBBE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |
solubility |
not available |
Origin of Product |
United States |
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